molecular formula C23H24O2Sn B15189318 Tri-p-tolyltin acetate CAS No. 15826-86-5

Tri-p-tolyltin acetate

Cat. No.: B15189318
CAS No.: 15826-86-5
M. Wt: 451.1 g/mol
InChI Key: VGSKQIFAFAYJIQ-UHFFFAOYSA-M
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Description

Tri-p-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three p-tolyl groups (para-methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-p-tolyltin acetate can be synthesized through the reaction of tri-p-tolyltin chloride with sodium acetate in an organic solvent such as acetone. The reaction typically proceeds as follows: [ \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnCl} + \text{CH}_3\text{COONa} \rightarrow \text{(p-CH}_3\text{C}_6\text{H}_4)_3\text{SnOOCCH}_3 + \text{NaCl} ] The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reactants and solvents, controlled temperature, and pressure conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Tri-p-tolyltin acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The acetate group can be substituted with other ligands, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tin oxides and p-tolyl derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Tri-p-tolyltin halides or alkoxides.

Scientific Research Applications

Tri-p-tolyltin acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tri-p-tolyltin acetate involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, altering their function and leading to cell death. It is also known to generate reactive oxygen species, which can cause oxidative damage to cells.

Comparison with Similar Compounds

    Triphenyltin acetate: Similar in structure but with phenyl groups instead of p-tolyl groups.

    Tri-n-butyltin acetate: Contains n-butyl groups instead of p-tolyl groups.

    Tri-m-tolyltin acetate: Contains m-tolyl groups instead of p-tolyl groups.

Uniqueness: Tri-p-tolyltin acetate is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it more effective in certain applications compared to its analogs.

Properties

CAS No.

15826-86-5

Molecular Formula

C23H24O2Sn

Molecular Weight

451.1 g/mol

IUPAC Name

tris(4-methylphenyl)stannyl acetate

InChI

InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

VGSKQIFAFAYJIQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C

Origin of Product

United States

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